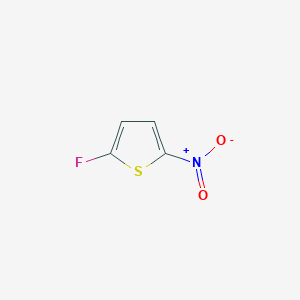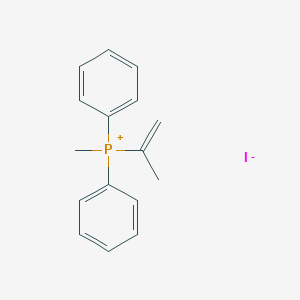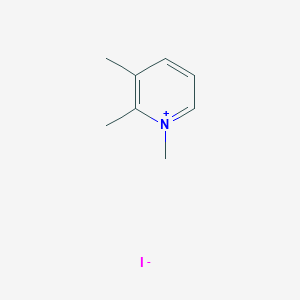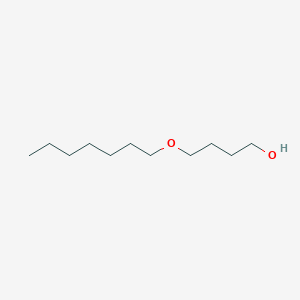
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione, also known as CP-690,550, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK family of enzymes involved in signaling pathways that are important for immune function and inflammation.
Wirkmechanismus
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione inhibits JAK enzymes, which are involved in signaling pathways that regulate immune function and inflammation. Specifically, this compound targets JAK3, which is important for the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-7, and interleukin-15, as well as interferon-gamma and tumor necrosis factor-alpha. Additionally, this compound has been shown to reduce the activation and proliferation of T cells and B cells, as well as the production of antibodies. These effects contribute to the anti-inflammatory and immunosuppressive properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione in lab experiments is its specificity for JAK3, which allows for targeted inhibition of immune function and inflammation. Additionally, this compound has been shown to be effective in reducing inflammation in pre-clinical and clinical studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as JAK enzymes are involved in a number of signaling pathways. Additionally, the long-term effects of this compound on immune function and inflammation are not well understood and require further investigation.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione. One area of interest is its potential use in the treatment of autoimmune diseases, including multiple sclerosis and lupus. Additionally, this compound may have applications in the treatment of certain cancers, as JAK enzymes are involved in tumor growth and progression. Further investigation is also needed to better understand the long-term effects of this compound on immune function and inflammation, as well as its potential for off-target effects. Finally, the development of new JAK inhibitors with improved specificity and efficacy is an area of active research.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in pre-clinical and clinical studies. Additionally, this compound has been investigated for its potential use in organ transplantation to prevent rejection.
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATRNJCOYRSWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336551.png)
![[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B3336552.png)





![3-[6-(Diethylcarbamoylamino)hexyl]-1,1-diethylurea](/img/structure/B3336584.png)

![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)


![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, 98%](/img/structure/B3336620.png)